Cas no 716361-59-0 (3-Fluoro-4-(methylsulfonamido)benzoic acid)
3-Fluoro-4-(methylsulfonamido)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-4-(methanesulfonamido)benzoic acid
- 3-Fluoro-4-(methylsulfonamido)benzoic Acid
- 3-fluoro-4-[(methylsulfonyl)amino]Benzoic acid
- 5874AJ
- SY015010
- 3-Fluoro-4-(methylsulfonamido)benzoicAcid
- 3-Fluoro-4-(methylsulfonamido)benzoic acid
-
- MDL: MFCD18285558
- Inchi: 1S/C8H8FNO4S/c1-15(13,14)10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12)
- InChI Key: BYIDDQNOFZGHAR-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC(C(=O)O)=CC=1F)(=O)=O
Computed Properties
- Exact Mass: 233.01600
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 337
- XLogP3: 1.3
- Topological Polar Surface Area: 91.8
Experimental Properties
- PSA: 91.85000
- LogP: 2.04920
3-Fluoro-4-(methylsulfonamido)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096077-5g |
3-Fluoro-4-(methylsulfonamido)benzoic acid |
716361-59-0 | 95% | 5g |
$408.75 | 2023-09-01 | |
| TRC | F598175-50mg |
3-Fluoro-4-(methylsulfonamido)benzoic Acid |
716361-59-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F598175-100mg |
3-Fluoro-4-(methylsulfonamido)benzoic Acid |
716361-59-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F598175-500mg |
3-Fluoro-4-(methylsulfonamido)benzoic Acid |
716361-59-0 | 500mg |
$ 210.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F12790-5g |
3-Fluoro-4-(methylsulfonamido)benzoic acid |
716361-59-0 | 95% | 5g |
¥5519.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F12790-1g |
3-Fluoro-4-(methylsulfonamido)benzoic acid |
716361-59-0 | 95% | 1g |
¥1919.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F12790-250mg |
3-Fluoro-4-(methylsulfonamido)benzoic acid |
716361-59-0 | 95% | 250mg |
¥779.0 | 2023-09-07 | |
| Apollo Scientific | PC510056-1g |
3-Fluoro-4-(methylsulfonamido)benzoic acid |
716361-59-0 | 1g |
£189.00 | 2023-09-01 | ||
| Apollo Scientific | PC510056-5g |
3-Fluoro-4-(methylsulfonamido)benzoic acid |
716361-59-0 | 5g |
£553.00 | 2023-09-01 | ||
| abcr | AB526448-250 mg |
3-Fluoro-4-(methylsulfonamido)benzoic acid; . |
716361-59-0 | 250MG |
€149.60 | 2023-04-17 |
3-Fluoro-4-(methylsulfonamido)benzoic acid Suppliers
3-Fluoro-4-(methylsulfonamido)benzoic acid Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 3-Fluoro-4-(methylsulfonamido)benzoic acid
3-Fluoro-4-(methylsulfonamido)benzoic Acid (CAS No. 716361-59-0): An Overview of Its Properties, Applications, and Recent Research
3-Fluoro-4-(methylsulfonamido)benzoic acid (CAS No. 716361-59-0) is a versatile compound with significant applications in the fields of medicinal chemistry, pharmaceutical research, and materials science. This article provides a comprehensive overview of its chemical properties, potential applications, and recent advancements in research.
Chemical Structure and Properties
3-Fluoro-4-(methylsulfonamido)benzoic acid is a substituted benzoic acid with a fluoro group at the 3-position and a methylsulfonamido group at the 4-position. The molecular formula is C9H8FNO4S, and its molecular weight is approximately 229.22 g/mol. The compound exhibits strong acidity due to the presence of the carboxylic acid group, making it useful in various chemical reactions and formulations.
The fluoro substitution enhances the compound's lipophilicity and metabolic stability, which are crucial properties for drug design. The methylsulfonamido group contributes to the compound's solubility and reactivity, making it an attractive candidate for developing new pharmaceutical agents.
Synthesis and Production
The synthesis of 3-Fluoro-4-(methylsulfonamido)benzoic acid typically involves several steps, including the introduction of the fluoro group and the formation of the methylsulfonamido moiety. One common approach is to start with 3-fluorobenzoic acid and react it with methanesulfonyl chloride in the presence of a base to form the desired product. This method ensures high yields and purity, making it suitable for large-scale production.
Applications in Medicinal Chemistry
3-Fluoro-4-(methylsulfonamido)benzoic acid has gained attention in medicinal chemistry due to its potential as a lead compound for drug development. Recent studies have explored its use as an inhibitor of various enzymes and receptors involved in disease pathways. For example, research has shown that derivatives of this compound can act as potent inhibitors of kinases, which are key targets in cancer therapy.
In addition, 3-Fluoro-4-(methylsulfonamido)benzoic acid has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can effectively reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. These findings suggest potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 3-Fluoro-4-(methylsulfonamido)benzoic acid is currently being evaluated in several clinical trials. Early-stage trials have shown promising results in terms of safety and efficacy. For instance, a Phase I trial evaluating the compound as a treatment for advanced solid tumors reported favorable pharmacokinetic profiles and manageable side effects.
Ongoing research aims to optimize the formulation and delivery methods to enhance its therapeutic effects while minimizing adverse reactions. The development of prodrugs and nanoparticles has shown particular promise in improving the bioavailability and targeting capabilities of this compound.
Mechanisms of Action
The biological activity of 3-Fluoro-4-(methylsulfonamido)benzoic acid is attributed to its ability to interact with specific cellular targets. One key mechanism involves its inhibition of protein kinases, which are enzymes that play crucial roles in cell signaling pathways. By blocking these enzymes, the compound can disrupt abnormal cell growth and proliferation, making it a valuable tool in cancer research.
In addition to kinase inhibition, 3-Fluoro-4-(methylsulfonamido)benzoic acid has been shown to modulate other cellular processes such as apoptosis (programmed cell death) and autophagy (cellular self-digestion). These effects contribute to its anti-cancer properties by promoting the death of cancer cells while sparing healthy cells.
Recent Research Developments
The field of medicinal chemistry is continuously evolving, and recent advancements have shed new light on the potential applications of 3-Fluoro-4-(methylsulfonamido)benzoic acid. A study published in the Journal of Medicinal Chemistry reported that a novel derivative of this compound exhibited enhanced potency against multidrug-resistant cancer cells. This finding highlights the importance of structure-based drug design in optimizing therapeutic agents.
Another area of interest is the use of this compound in combination therapy. Research has shown that combining 3-Fluoro-4-(methylsulfonamido)benzoic acid with other anticancer drugs can synergistically enhance their effectiveness while reducing toxicity. This approach holds promise for improving treatment outcomes in patients with advanced or refractory cancers.
Safety Considerations strong> p > < p >While 3 - Fluoro - 4 - ( methylsulfonamido ) benzoic acid strong > shows significant therapeutic potential , safety considerations are paramount . Preclinical studies have demonstrated that this compound exhibits low toxicity at therapeutic doses . However , ongoing clinical trials are essential to fully evaluate its safety profile across different patient populations . p > < p >Researchers are also investigating strategies to minimize potential side effects , such as optimizing dosing regimens and developing targeted delivery systems . These efforts aim to ensure that patients receive maximum benefit from treatment while minimizing adverse reactions . p > < p >< strong >Conclusion strong > p > < p >< strong > 3 - Fluoro - 4 - ( methylsulfonamido ) benzoic acid strong > ( CAS No . 716361 - 59 - 0 ) is a promising compound with diverse applications in medicinal chemistry , pharmaceutical research , and materials science . Its unique chemical structure endows it with valuable properties such as lipophilicity , metabolic stability , and reactivity , making it an attractive candidate for drug development . p > < p >Recent research has highlighted its potential as an inhibitor of key enzymes involved in disease pathways , particularly in cancer therapy . Ongoing clinical trials are evaluating its safety and efficacy , with early results showing promise . As research continues , it is likely that new derivatives and formulations will be developed to further enhance its therapeutic potential . p > article > response >
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